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Compound of Interest

Compound Name: Ornidazole

Cat. No.: B1677491

An In-depth Technical Guide to the Discovery and Developmental History of Ornidazole

Introduction

Ornidazole is a third-generation 5-nitroimidazole antimicrobial agent, following the
development of metronidazole and tinidazole, and has established itself as a cornerstone in the
treatment of infections caused by protozoa and anaerobic bacteria.[1][2] Its development
marked a significant advancement in the therapeutic class, offering a longer elimination half-life
and favorable pharmacokinetic profile.[2][3] This document provides a comprehensive technical
overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical
development of Ornidazole, tailored for researchers and drug development professionals.

Discovery and Developmental Timeline

Ornidazole was developed by the Swiss pharmaceutical company Hoffmann-La Roche in the
1970s, with its synthesis first reported in 1966.[1][2][4] It was designed as a successor to
earlier nitroimidazoles with the aim of improving pharmacokinetic properties, particularly the
duration of action.[2] The drug, under the trade name Tiberal, was first launched in Switzerland
on March 11, 1982, by OrPha Swiss GmbH.[1][2] Its initial approval was for the treatment of
trichomoniasis, but its broad-spectrum activity against other protozoa and anaerobic bacteria
quickly led to wider clinical adoption.[5][6]

Chemical Synthesis
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Ornidazole, with the systematic name 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole,
is a synthetic nitroimidazole derivative.[1]

Commercial Synthesis Protocol

The primary commercial synthesis route involves an acid-catalyzed reaction between 2-methyl-
5-nitroimidazole and epichlorohydrin.[5][7]

Experimental Protocol:

e Reaction Setup: 127.1 g of 2-methyl-5-nitroimidazole, 635.5 g of ethyl acetate, and 4.13 g of
a suitable acid catalyst are added to a reaction flask and stirred at 50-300 rpm until evenly
mixed.[8]

o Addition of Reagent: 127.1 g of epichlorohydrin is added to the flask.[3]

o Reaction Conditions: The temperature is maintained between 25-30°C, and the mixture is
stirred for 6 hours.[8]

o Work-up and Purification: After the reaction, an equal weight of water (127.1 g) is added. The
pH is adjusted to approximately 4.0 with 1 mol/L hydrochloric acid to separate the organic
and aqueous phases.[8] The aqueous phase is then isolated, and its pH is adjusted to about
8.0 with a 1.25 mol/L sodium hydroxide solution, causing the product to precipitate.[8]

e Final Product: The precipitate is collected via suction filtration, washed, and recrystallized
from ethanol. The final product is dried to yield Ornidazole with a purity of approximately
99.67% and a yield of around 85.2%.[8]

Green Synthesis Method

Alternative, more environmentally friendly methods have been developed. One such method
utilizes a macroporous acidic polymer resin as a recyclable catalyst and ethyl acetate as the
solvent, which avoids the generation of high-salt-containing wastewater.[9][10]

Diagram: General Workflow for Ornidazole Synthesis
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Caption: General workflow for the chemical synthesis and purification of Ornidazole.
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Mechanism of Action

Ornidazole exerts its antimicrobial effect through a multi-step process that is selective for
anaerobic organisms.[11]

o Cellular Uptake: As a small, lipophilic molecule, Ornidazole passively diffuses into the
microbial cell.[12]

¢ Reductive Activation: Inside the anaerobic bacterium or protozoan, the drug remains inactive
until its 5-nitro group undergoes reduction. This key activation step is facilitated by low-
redox-potential electron transport proteins, such as ferredoxin, which are abundant in
anaerobic organisms but deficient in aerobic cells, ensuring selective toxicity.[11][12]

e Generation of Cytotoxic Intermediates: The reduction process generates highly reactive
nitroso intermediates and cytotoxic free radicals.[6][11]

o DNA Damage: These reactive species are the ultimate effectors, attacking the microbial
DNA's helical structure. This leads to DNA strand breakage and destabilization.[12]

e Inhibition of Cellular Processes: The damaged DNA disrupts essential downstream
processes, including nucleic acid synthesis, replication, and transcription, ultimately leading
to microbial cell death.[6][11]

Diagram: Ornidazole Activation and Mechanism of Action
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Caption: Reductive activation pathway and DNA-damaging mechanism of Ornidazole.
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Physicochemical and Pharmacokinetic Profile

Ornidazole's chemical structure confers a set of physicochemical and pharmacokinetic

properties that are advantageous for clinical use.

hvsicochemical .

Property

Value Reference(s)

Systematic Name

1-(3-chloro-2-hydroxypropyl)-2- o

methyl-5-nitroimidazole

Chemical Formula

C7H10CIN303

White to slightly yellow

Appearance crystalline powder

Melting Point 81.8+0.475°C

pKa 2.4 [8]
Log P (Octanol/Water) 1.6

UV Amax (in Methanol) 310 nm

Pharmacokinetic Parameters

Ornidazole is characterized by rapid and complete absorption and a long elimination half-life,

which allows for less frequent dosing compared to metronidazole.[2][3]
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PK Parameter Value Condition/Note Reference(s)
Absorption

Bioavailability ~90% Oral administration [1]

Tmax (Peak Time) ~2-3 hours Oral administration [2]

Single 500 mg dose

Cmax (Peak Conc.) 9.99 pg/mL [2]
(fasted)
Distribution
Volume of Distribution Intravenous
~0.87 L/kg o . [2]
(vd) administration

Plasma Protein

o ~13% [1]
Binding
Tissue Penetration Wide, including CSF
Metabolism
) ) Primarily
Site Liver ) [1]
hydroxylation

2-hydroxymethyl and ]
) ] Less active than
Main Metabolites a-hydroxymethyl [1]
parent drug

metabolites
Elimination
Significantly longer
Elimination Half-life J y. J
~13-14 hours than metronidazole [1][2]
(t2)
(~8.4h)
) For a 1 g intravenous
Clearance (CL) 47 mL/min (2.82 L/h)
dose
) Primarily urine (~85% 4% as unchanged
Excretion Route [1]

within 5 days) drug

Preclinical Development

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.medsafe.govt.nz/profs/datasheet/a/arrowornidazoletab.pdf
https://www.roche.com/stories/antibiotics-innovation-legacy
https://www.roche.com/stories/antibiotics-innovation-legacy
https://www.roche.com/stories/antibiotics-innovation-legacy
https://www.medsafe.govt.nz/profs/datasheet/a/arrowornidazoletab.pdf
https://www.medsafe.govt.nz/profs/datasheet/a/arrowornidazoletab.pdf
https://www.medsafe.govt.nz/profs/datasheet/a/arrowornidazoletab.pdf
https://www.medsafe.govt.nz/profs/datasheet/a/arrowornidazoletab.pdf
https://www.roche.com/stories/antibiotics-innovation-legacy
https://www.medsafe.govt.nz/profs/datasheet/a/arrowornidazoletab.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Preclinical studies established the efficacy and safety profile of Ornidazole prior to human
trials.

In Vitro Activity

Ornidazole demonstrates potent activity against a wide range of anaerobic bacteria and
protozoa, with Minimum Inhibitory Concentration (MIC) values that are generally similar to or
slightly lower than those of metronidazole.

Organism Type Finding MIC (pg/mL) Reference(s)

Inhibition of 114

Anaerobic Bacteria strains (excluding P. <3.1 [11]
acnes)
Bactericidal
Anaerobic Bacteria concentration for 114 <6.3 [11]
strains
) ) o Lower than
Periodontal Microbes General activity [8]

metronidazole

Toxicology

Toxicology studies in animal models have been conducted to determine the safety profile of
Ornidazole.

o Acute Toxicity: A study on a combination drug containing Ornidazole and Levamisole
hydrochloride classified the formulation as Hazard Class 3 (moderately hazardous
substances) based on its median lethal oral dose.[7]

e Sub-chronic Toxicity: A 30-day repeat-dose study in mice using a fixed-dose combination of
Ofloxacin and Ornidazole found no signs of toxicity, mortality, or alterations in physiological,
hematological, or biochemical parameters at any tested dose level.[12]

» Specific Toxicity: Ornidazole has been shown to have a direct inhibitory effect on sperm
motility in vitro in rat models. Incubation with 2.5 mmol/L Ornidazole for 4 hours significantly
reduced sperm motility.[9]
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Clinical Development and Therapeutic Use

Clinical trials have confirmed the efficacy of Ornidazole across a range of indications.

Key Indications and Efficacy

Trichomoniasis: Ornidazole is highly effective. An early study involving a single 2 g dose in
women with Trichomonas vaginalis infection resulted in a 100% cure rate.

Amoebiasis & Giardiasis: It is a primary treatment for intestinal and extraintestinal
amoebiasis and giardiasis.[1]

Anaerobic Infections: Ornidazole is used for the treatment and prophylaxis of various
anaerobic infections, including peritonitis, meningitis, and postoperative wound infections.[1]

Dientamoebiasis: A clinical study comparing single-dose Ornidazole to a multi-day course of
metronidazole for Dientamoeba fragilis infection found Ornidazole to be statistically superior,
with a parasitological cure rate of 92.9% versus 69.6% for metronidazole.

Bioequivalence Study Protocol

Bioequivalence studies are critical for the approval of generic formulations. A typical protocol is

outlined below.

Experimental Protocol:

Study Design: A randomized, single-dose, open-label, two-period crossover study is
conducted in healthy volunteers under both fasted and fed conditions.[2]

Participants: Healthy male and female volunteers (e.g., n=24 per group) meeting specific
inclusion criteria (age 218, BMI 19.0-26.0 kg/m 2) are enrolled after a comprehensive medical
examination.[2]

Dosing: Participants are randomly assigned to receive a single dose of either the test or
reference formulation, followed by a washout period of at least 7 days before receiving the
alternate formulation.[2]
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o Sample Collection: Blood samples are collected in plasma tubes at pre-dose and at multiple
time points post-dose (e.g., up to 72 hours).[2]

e Bioanalysis: Plasma concentrations of Ornidazole are determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method. The method involves
protein precipitation, with a typical lower limit of quantification (LLOQ) of 0.100 pug/mL.[2]

o Pharmacokinetic Analysis: Key PK parameters (Cmax, Tmax, AUCo-t, AUCo-c) are
calculated. Bioequivalence is established if the 90% confidence intervals for the geometric
mean ratio of Cmax, AUCo-t, and AUCo-co fall within the standard 80-125% range.[2]

o Safety Monitoring: Safety is assessed by monitoring adverse events, vital signs, and clinical
laboratory tests throughout the study.[2]

Diagram: Workflow for a Bioequivalence Clinical Trial
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Caption: Crossover design workflow for a typical Ornidazole bioequivalence study.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1677491?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677491?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

From its rational design and synthesis in the 1960s and 70s to its established clinical use today,
Ornidazole represents a successful chapter in antimicrobial drug development. Its discovery
provided a valuable therapeutic option with an improved pharmacokinetic profile over its
predecessors. The well-understood mechanism of selective cytotoxicity, combined with a
robust body of preclinical and clinical data, solidifies its role in treating anaerobic and protozoal
infections. Ongoing research into new formulations and potential new indications, such as
endometriosis, suggests that the developmental history of Ornidazole may not yet be
complete.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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